molecular formula C10H12BrNO3 B048392 1-(4-Bromobutoxy)-2-nitrobenzene CAS No. 118327-50-7

1-(4-Bromobutoxy)-2-nitrobenzene

Cat. No.: B048392
CAS No.: 118327-50-7
M. Wt: 274.11 g/mol
InChI Key: PQTCDOPRKWQEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-4-chlorobutane with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-(4-aminobutoxy)-2-nitrobenzene.

    Oxidation: Formation of corresponding oxides or quinones.

Scientific Research Applications

1-(4-Bromobutoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Biological Studies: Used in studies to understand the interaction of nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobutoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrophenol: Contains a nitro group but lacks the bromobutoxy group, leading to different reactivity and applications.

    1-Bromo-4-nitrobenzene: Contains both bromine and nitro groups but lacks the butoxy chain, affecting its solubility and reactivity.

Uniqueness

1-(4-Bromobutoxy)-2-nitrobenzene is unique due to the presence of both a bromobutoxy group and a nitro group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

1-(4-bromobutoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-7-3-4-8-15-10-6-2-1-5-9(10)12(13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCDOPRKWQEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429053
Record name 1-(4-bromobutoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118327-50-7
Record name 1-(4-bromobutoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.